![molecular formula C7H12O3 B8230424 (1S,3R)-3-Hydroxycyclopentyl acetate](/img/structure/B8230424.png)
(1S,3R)-3-Hydroxycyclopentyl acetate
Overview
Description
(1S,3R)-3-Hydroxycyclopentyl acetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Method Development
A study by Puppala, Subbaiah, and Maheswaramma (2022) developed a sensitive and selective method using liquid chromatography-tandem mass spectrometry for characterizing and evaluating trace levels of genotoxic impurities in Bictegravir sodium, including tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate. This method offers accurate detection and estimation of these impurities in pharmaceutical ingredients (Puppala, Subbaiah, & Maheswaramma, 2022).
Distribution in Organisms
Shormanov, Pravdyuk, Kuzovlev, and Shabunina (2018) explored the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl)acetate in warm-blooded animals post-intra-gastric administration. Their methods included thin-layer chromatography and gas chromatography-mass spectrometry, providing insights into the substance's distribution in tissues like the stomach, brain, and lungs (Shormanov et al., 2018).
Neuroprotection Studies
Small, Monette, Chakravarthy, et al. (1996) investigated the neuroprotective effects of 1-amino-cyclopentyl-1S,3R-dicarboxylate (1S,3R-ACPD) in rat hippocampal slices subjected to oxygen and glucose deprivation. Their research provides valuable insights into the potential therapeutic applications of (1S,3R)-3-Hydroxycyclopentyl related compounds in neuroprotection (Small et al., 1996).
Enzymatic Synthesis of Derivatives
Gümüş and Tanyeli (2010) focused on the enzyme-catalyzed stereoselective synthesis of novel carbasugar derivatives. This research highlights the synthetic applications of compounds like (1S,3R)-3-Hydroxycyclopentyl acetate in producing structurally complex and valuable derivatives (Gümüş & Tanyeli, 2010).
Metabolic Engineering
Wang, Sun, Gao, et al. (2016) demonstrated the biosynthesis of 3-hydroxypropionic acid directly from CO2 in the cyanobacterium Synechocystis sp. PCC 6803. Their study is an example of how the metabolic pathways involving this compound derivatives can be engineered for sustainable chemical production (Wang et al., 2016).
properties
IUPAC Name |
[(1S,3R)-3-hydroxycyclopentyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFGXNSNXSWGQA-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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